tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a hydroxymethyl group, and a pyrazolopyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Chemical Biology: The compound can be used as a probe to study various biological processes.
Material Science: Its unique chemical properties make it a candidate for the development of new materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
Uniqueness
tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is unique due to its pyrazolopyridine core, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may have different core structures or functional groups.
Properties
Molecular Formula |
C13H21N3O3 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-10(8-17)14-15(4)11(9)7-16/h17H,5-8H2,1-4H3 |
InChI Key |
GLMXHDFNXKCNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.